Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique core structure, which is known for its diverse biological and chemical reactivity. The hydrochloride salt form enhances its solubility and potential applications in various scientific fields, including medicinal chemistry and materials science.
The compound can be classified under heterocyclic compounds, specifically as a pyrazolo[3,4-c]pyridine derivative. Its IUPAC name is 1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride. The molecular formula for this compound is C8H10ClN3O2, and it has a molecular weight of approximately 203.64 g/mol. The compound's InChI key is InChI=1S/C8H11N3O2.ClH/c1-11-6-4-9-3-2-5(6)7(10-11)8(12)13;/h9H,2-4H2,1H3,(H,12,13);1H.
The synthesis of methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. A common synthetic route includes the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with a suitable pyridine derivative in the presence of a dehydrating agent.
The synthesis may be optimized for yield and purity through controlled reaction conditions such as temperature and solvent choice. For instance:
The molecular structure of methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride features a pyrazole ring fused to a pyridine ring. The presence of a methyl group at the nitrogen position enhances its stability and reactivity. Structural data indicate that the compound exhibits a planar conformation conducive to π-stacking interactions.
Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride can undergo various chemical transformations:
The choice of reagents and conditions significantly influences the reaction outcomes:
The mechanism of action for methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific biological targets. It may act as an inhibitor for certain enzymes or receptors involved in various metabolic pathways. Detailed studies are necessary to elucidate the exact molecular interactions and pathways influenced by this compound.
Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride has several applications in scientific research:
The core pyrazolo[3,4-c]pyridine scaffold in methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride is constructed through sequential condensation and cyclization reactions. As evidenced by the molecular formula C₈H₁₁N₃O₂·HCl, this partially saturated system requires precise ring-fusion strategies [3] [8]. The synthesis typically begins with N-protected pyrazole-4-carboxaldehyde derivatives undergoing Guareschi-Thorpe-type cyclization with cyanoacetamide derivatives under basic conditions (e.g., piperidine/ethanol), forming the dihydropyridine ring. Subsequent dehydrogenation using palladium/carbon or chloranil yields the fully aromatic intermediate, though the target compound retains partial saturation [6].
Alternative routes employ Knorr-type reactions, where hydrazine derivatives condense with 1,3-dicarbonyl-substituted pyridines. For example, 3-aminopyridine derivatives react with ethyl acetoacetate followed by hydrazine hydrate, achieving cyclization at 80–100°C in ethanol. This method affords the bicyclic system with the requisite ester functionality at position 3 [6]. The tetrahydro state (4H,5H,6H,7H) is then achieved via catalytic hydrogenation (H₂/Pd-C, 50 psi) or selective reduction using sodium borohydride in methanol [8].
Table 1: Cyclization Methods for Pyrazolo[3,4-c]pyridine Core
Method | Reagents/Conditions | Key Intermediate | Yield Range |
---|---|---|---|
Guareschi-Thorpe | Cyanoacetamide, EtOH, Δ | 4,7-Dihydropyridopyrazole | 60–75% |
Knorr Condensation | Hydrazine hydrate, EtOH, 80°C | 1H-Pyrazolo[3,4-c]pyridine | 70–85% |
Catalytic Hydrogenation | H₂ (50 psi), Pd/C, MeOH | Tetrahydro derivative | 90–95% |
Esterification is critical for introducing the C-3 methyl carboxylate group. Two primary strategies are employed: (1) Direct esterification of pre-formed pyrazolo[3,4-c]pyridine-3-carboxylic acid using thionyl chloride (SOCl₂) in methanol, which simultaneously activates the acid and esterifies it; and (2) Late-stage esterification where the ester group is incorporated early via cyclization with methyl acetoacetate derivatives [3] [8]. The direct method avoids side reactions but requires stringent anhydrous conditions due to the hydrochloride salt’s hygroscopic nature.
Optimization studies reveal that Fischer esterification (H₂SO₄ catalyst, methanol reflux, 12 h) gives moderate yields (65–70%), whereas Steglich esterification (DCC/DMAP, CH₂Cl₂, rt) achieves 85–90% yield but increases cost. Microwave-assisted esterification (150 W, 100°C, 30 min) in solvent-free conditions enhances efficiency (92% yield) and aligns with green chemistry principles .
Table 2: Esterification Efficiency Comparison
Technique | Conditions | Reaction Time | Yield | Purity |
---|---|---|---|---|
Fischer Esterification | MeOH, H₂SO₄, reflux | 12 h | 65–70% | >90% |
Steglich Esterification | DCC/DMAP, CH₂Cl₂, rt | 24 h | 85–90% | >95% |
Microwave-Assisted | Solvent-free, 100°C, 150 W | 30 min | 92% | >98% |
Hydrochloride salt formation enhances crystallinity, stability, and bioavailability. The free base of methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate is dissolved in anhydrous ethyl acetate or acetone, followed by slow addition of hydrochloric acid (2–3 M in diethyl ether) at 0–5°C [3] [8]. Solvent choice profoundly impacts crystal morphology: ethyl acetate yields fine powders (surface area: 4–6 m²/g), while acetone produces needle-like crystals (surface area: 1–2 m²/g) with superior filtration properties.
Critical parameters include:
The synthesis pathway integrates green chemistry principles across all stages:
Atom economy is optimized by employing catalytic methodologies. For instance, the use of immobilized lipase (Novozym 435) for esterification achieves 88% yield without metal catalysts. The overall process mass intensity (PMI) for the optimized route is 32, significantly lower than traditional methods (PMI: 68) [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1